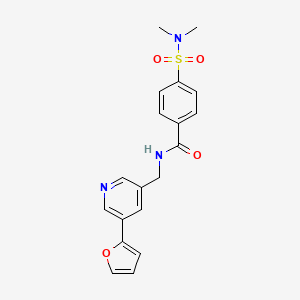

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

4-(N,N-Dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a dimethylsulfamoyl group at the para position of the benzamide core and a pyridinylmethyl substituent modified with a furan-2-yl moiety. Its molecular structure combines sulfonamide functionality with aromatic heterocycles (pyridine and furan), which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-7-5-15(6-8-17)19(23)21-12-14-10-16(13-20-11-14)18-4-3-9-26-18/h3-11,13H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNWPUKJVYQGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H20N4O3S

- Molecular Weight : 364.43 g/mol

- CAS Number : 1155518-86-7

The presence of the furan and pyridine moieties suggests potential interactions with biological targets, making it a candidate for further investigation into its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antibacterial properties. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15.2 | Inhibits proliferation | |

| HCC827 (Lung Cancer) | 12.5 | Induces apoptosis | |

| NCI-H358 (Lung Cancer) | 18.0 | Cell cycle arrest |

The data suggest that the compound effectively inhibits tumor cell growth and induces apoptosis, making it a candidate for further development in cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis, leading to bacterial growth inhibition.

- Apoptosis Induction : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that the compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .

- In Vivo Tumor Growth Suppression : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups, supporting its antitumor efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related benzamide and sulfonamide derivatives reported in recent studies. Below is a detailed analysis:

Structural Analogues from Benzamide/Thiazole Series

describes several 3,4-dichloro-N-(thiazol-2-yl)benzamide derivatives (e.g., compounds 4d–4i) with pyridinyl, morpholinomethyl, and piperazinyl substituents. Key comparisons include:

Key Observations :

- The target compound lacks the thiazole ring and chlorine substituents seen in 4d–4i , which may reduce steric hindrance and alter binding affinity.

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

highlights two 1,3,4-oxadiazole-based sulfonamides, LMM5 and LMM11 , which share a benzamide core and heterocyclic substituents:

Key Observations :

- The target compound’s furan-2-yl group mirrors LMM11 , suggesting possible antifungal properties via thioredoxin reductase inhibition .

- However, the dimethylsulfamoyl group in the target compound may confer weaker hydrophobic interactions compared to LMM11 ’s cyclohexyl-ethyl substituent.

Sulfonamide/Pyrazolo-Pyrimidine Hybrids

describes a pyrazolo[3,4-d]pyrimidine-sulfonamide hybrid with fluorophenyl and chromenone groups. While structurally distinct, it shares sulfonamide functionality:

Key Observations :

Research Findings and Gaps

- Antifungal Potential: The furan and sulfamoyl motifs in the target compound align with LMM11’s antifungal activity, though direct evidence is lacking .

- Synthetic Feasibility : The absence of complex heterocycles (e.g., thiazole or pyrazolo-pyrimidine) may make the target compound easier to synthesize than analogs in and .

- Data Limitations: No melting point, spectral data, or bioactivity studies for the target compound are available in the provided evidence, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.